molecular formula C7H13NO4 B3261708 Methyl 3,3-dimethyl-4-nitrobutanoate CAS No. 34687-04-2

Methyl 3,3-dimethyl-4-nitrobutanoate

Cat. No. B3261708
CAS RN: 34687-04-2
M. Wt: 175.18 g/mol
InChI Key: MROKADHZDXBQMO-UHFFFAOYSA-N
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Description

“Methyl 3,3-dimethyl-4-nitrobutanoate” is a chemical compound with the molecular formula C7H13NO4 . It contains 24 bonds in total, including 11 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 aliphatic ester, and 1 aliphatic nitro group .


Molecular Structure Analysis

The molecular structure of “Methyl 3,3-dimethyl-4-nitrobutanoate” is characterized by several features. It contains 24 bonds in total, including 11 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 aliphatic ester, and 1 aliphatic nitro group .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Antiarrhythmic Agents : The compound has been synthesized and studied for its antiarrhythmic activity in models of arrhythmia induced by calcium chloride and aconitine in rats, indicating potential therapeutic applications (Shakirov et al., 2006).
  • Mannich Reaction Applications : It reacts with methylamine and formaldehyde according to the Mannich reaction pattern, forming substituted 5-nitrohexahydropyrimidines, showcasing its utility in organic synthesis (Shakirov et al., 2005).
  • Catalysis and Rearrangements : It's involved in acid-catalyzed rearrangements, indicating its importance in understanding reaction mechanisms and designing new chemical processes (Greene & Lewis, 1978).

Environmental and Biodegradation Studies

  • Biodegradation of Pesticides : Studies have shown that it is a breakdown product of fenitrothion, a pesticide, and can be biodegraded by certain microorganisms like Ralstonia sp., indicating its role in environmental decontamination (Bhushan et al., 2000).

Chemical Properties and Analysis

  • Ion Mobility Spectrometry : Research has been conducted on the decomposition and behavior of similar nitrobutane compounds under various conditions, providing insights into their chemical properties and applications in analytical chemistry (Munro et al., 1998).
  • Crystal Structure Analysis : The structure of dimeric forms of related nitroso compounds has been studied, which is crucial for understanding their chemical behavior and potential applications (Gowenlock & McCullough, 1997).

Biochemical Research

  • DNA Methylation Studies : Compounds with similar structures have been used to study the methylation of DNA in mammalian cells, providing insights into genetic and cellular processes (Lawley & Thatcher, 1970).

properties

IUPAC Name

methyl 3,3-dimethyl-4-nitrobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-7(2,5-8(10)11)4-6(9)12-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROKADHZDXBQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289206
Record name Methyl 3,3-dimethyl-4-nitrobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3-dimethyl-4-nitrobutanoate

CAS RN

34687-04-2
Record name Methyl 3,3-dimethyl-4-nitrobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34687-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,3-dimethyl-4-nitrobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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